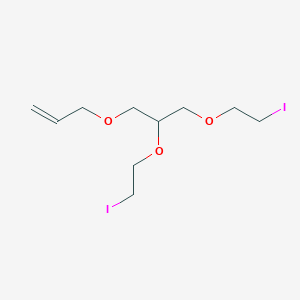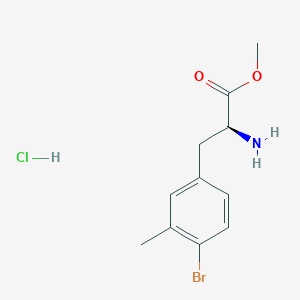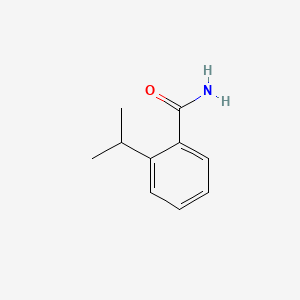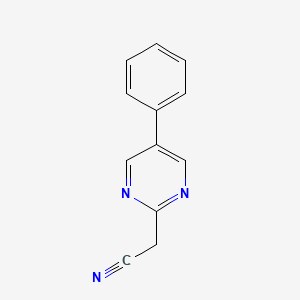
2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride is a chemical compound with the molecular formula C15H12N2O·HCl. It is a derivative of pyrazolone, a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride typically involves the reaction of phenylhydrazine with benzoylacetone. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The hydrochloride salt is then obtained by treating the pyrazolone with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolones.
Aplicaciones Científicas De Investigación
2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in its observed biological effects, such as antimicrobial and anti-inflammatory activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one
- 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 1,3-Diphenyl-5-pyrazolone
Uniqueness
2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H13ClN2O |
|---|---|
Peso molecular |
272.73 g/mol |
Nombre IUPAC |
2,5-diphenyl-4H-pyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C15H12N2O.ClH/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13;/h1-10H,11H2;1H |
Clave InChI |
VKCGQXYEMNINEV-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




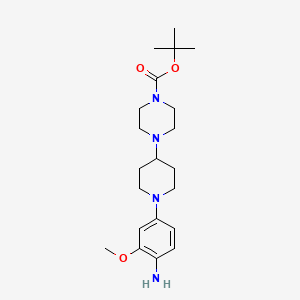

![1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine](/img/structure/B12956196.png)
![10H-5,10-[1,2]benzenoacridophosphine](/img/structure/B12956202.png)
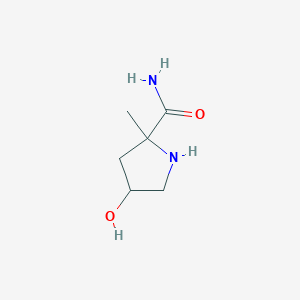
![3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12956210.png)
